molecular formula C22H21FN4O2 B2372948 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide CAS No. 2034578-64-6

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide

Cat. No. B2372948
CAS RN: 2034578-64-6
M. Wt: 392.434
InChI Key: HKUSCSWKZYACSK-UHFFFAOYSA-N
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Description

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide, also known as FPiperidine, is a chemical compound that has gained significant attention in the scientific research community due to its potential in drug discovery and development.

Scientific Research Applications

Non-Linear Optical (NLO) and Molecular Docking Studies

The compound has been investigated for its potential in non-linear optical (NLO) properties and molecular docking analyses. Notably, studies have explored its interactions with the colchicine binding site of tubulin, indicating potential inhibitory effects on tubulin polymerization and anticancer activity. This suggests its relevance in the development of novel anticancer agents (Jayarajan et al., 2019).

Antibacterial Activity

Research has also demonstrated the antibacterial properties of related compounds. Pyridonecarboxylic acids, which share a structural resemblance to 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide, have been synthesized and shown effective antibacterial activity, indicating the potential of such compounds in antibacterial drug development (Egawa et al., 1984).

Role in Tubulin Polymerization and Cancer Treatment

Studies on structurally related compounds have highlighted their role in modulating tubulin polymerization and thus their potential application in cancer treatment. These findings are significant for the development of new therapeutic strategies in oncology (Schroeder et al., 2009).

Kinase Inhibition in Cancer Therapy

Research into 2,4-disubstituted-5-fluoropyrimidines, a core structure in various anticancer agents, suggests that derivatives of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide may have potential as kinase inhibitors in cancer therapy (Wada et al., 2012).

Compulsive Food Consumption Modulation

Research on compounds structurally related to this chemical has explored their effects on compulsive food consumption, indicating potential applications in treating eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-N,N-diphenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-17-14-24-21(25-15-17)29-20-12-7-13-26(16-20)22(28)27(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,14-15,20H,7,12-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUSCSWKZYACSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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